H-His-Leu-N(naphth-2-yl)His-NH2

Description

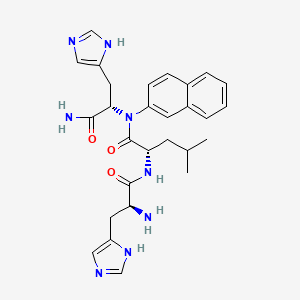

H-His-Leu-N(naphth-2-yl)His-NH2 is a synthetic peptide derivative featuring a histidine-leucine (His-Leu) backbone with a naphth-2-yl modification on the imidazole ring of the terminal histidine residue. The naphthyl group may influence molecular packing, charge transport, or binding affinity, as seen in analogous systems .

Properties

Molecular Formula |

C28H34N8O3 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide |

InChI |

InChI=1S/C28H34N8O3/c1-17(2)9-24(35-27(38)23(29)11-20-13-31-15-33-20)28(39)36(25(26(30)37)12-21-14-32-16-34-21)22-8-7-18-5-3-4-6-19(18)10-22/h3-8,10,13-17,23-25H,9,11-12,29H2,1-2H3,(H2,30,37)(H,31,33)(H,32,34)(H,35,38)/t23-,24-,25-/m0/s1 |

InChI Key |

YUTICYVTCZBXOS-SDHOMARFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CC3=CN=CN3)C(=O)N)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

CC(C)CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CC3=CN=CN3)C(=O)N)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Leu-N(naphth-2-yl)His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The naphthyl group is introduced through a specific coupling reaction with the histidine residue.

Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residues, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can target the naphthyl group, potentially converting it to a dihydronaphthyl derivative.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxo-histidine derivatives.

Reduction: Dihydronaphthyl derivatives.

Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Chemistry

H-His-Leu-N(naphth-2-yl)His-NH2 is used as a model compound in peptide chemistry to study the effects of aromatic groups on peptide stability and reactivity.

Biology

In biological research, this compound is used to investigate the role of histidine residues in protein interactions and enzyme catalysis.

Medicine

Industry

In the industrial sector, this compound is used in the development of novel materials with specific binding properties for sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of H-His-Leu-N(naphth-2-yl)His-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can coordinate with metal ions, influencing enzyme activity. The naphthyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues with Naphthyl Modifications

Key Insights :

- Naphthyl end-capping (e.g., NaT2, MONaT2) enhances molecular ordering and environmental stability in organic semiconductors . Similar effects may stabilize this compound in aqueous or biological environments.

- Methoxy groups in MONaT2 improve crystallization by modulating intermolecular interactions , suggesting that naphthyl functionalization in peptides could similarly optimize packing or binding.

His-Containing Peptide Ligands

Key Insights :

- His residues in Cu-16 facilitate proton-coupled electron transfer (PCET), boosting catalytic turnover . The naphthyl-His cap in this compound may similarly enhance redox activity or metal binding.

Peptide Derivatives with Aromatic Modifications

Key Insights :

- Aromatic modifications in Ac[H1,2,9,10]c(SST) enhance metal-binding capacity , implying that the naphthyl group in this compound could improve chelation or stability.

- H-Leu-Phe-NH2 HCl’s solubility and toxicity profile () provide a benchmark for evaluating the naphthyl-modified peptide’s pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.